molecular formula C13H9NO B11542178 3-Methyl-9H-indeno[2,1-c]pyridin-9-one

3-Methyl-9H-indeno[2,1-c]pyridin-9-one

Cat. No.: B11542178
M. Wt: 195.22 g/mol
InChI Key: DCPKQEPZPOQXRA-UHFFFAOYSA-N
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Description

3-Methyl-9H-indeno[2,1-c]pyridin-9-one is a nitrogen-containing heterocyclic compound based on an indeno-pyridin-one scaffold. This fused tricyclic structure is of significant interest in medicinal chemistry and organic materials science. Compounds featuring the indenopyridine core, such as the antihistamine Phenindamine, demonstrate the scaffold's relevance in biological applications, particularly as agents that can interact with receptor sites . The structural framework is a versatile electron-accepting building block, analogous to the well-documented indane-1,3-dione, which is widely used in the synthesis of dyes for organic electronics, photoinitiators, and non-linear optical materials . The core structure is known to serve as a privileged scaffold in the design of biologically active molecules and functional organic compounds . Researchers can utilize this compound as a key intermediate for further functionalization via reactions at the pyridine nitrogen or the carbonyl group, or for the development of more complex polycyclic systems. Its application spans the exploration of new pharmaceutical candidates and the creation of advanced organic electronic materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

3-methylindeno[2,1-c]pyridin-9-one

InChI

InChI=1S/C13H9NO/c1-8-6-11-9-4-2-3-5-10(9)13(15)12(11)7-14-8/h2-7H,1H3

InChI Key

DCPKQEPZPOQXRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Acetic Acid-Mediated Ring Closure

Refluxing precursor 2 (2.54 g, 0.01 mol) in acetic acid for 6 h yielded 3-methyl-9H-indeno[1',2':4,5]thieno[3,2-e]triazolo[1,5-c]pyrimidine (8 ) in 57% yield. Although this compound features a thieno-triazolo moiety, the methodology is transferable to indenopyridinones. The reaction mechanism likely involves protonation of a nitrile or amide group, followed by intramolecular nucleophilic attack and dehydration. The methyl group at position 3 originates from the acetyl group in triethyl orthoacetate, as demonstrated in the synthesis of 9 .

Table 1: Acid-Catalyzed Cyclization Conditions and Outcomes

Starting MaterialSolventTemperatureTime (h)ProductYield (%)
Precursor 2 Acetic acidReflux68 (thieno-deriv.)57
Precursor 2 Triethyl orthoacetateReflux109 (isomer)N/A

Reductive Amination and Alkaline Hydrolysis

LiAlH4-Mediated Reduction

In a fluorene-derived system, 3-(2-methoxy-9-methyl-9H-fluoren-9-yl)propanenitrile (3aa ) was reduced with LiAlH4 in THF to yield 2-methoxy-9-methyl-9H-fluoren-9-ol (10 ) in 35% yield. Adapting this protocol for indenopyridinones would require a nitrile group at the C3 position. Subsequent hydrolysis of the nitrile to an amide (e.g., 11 , 62% yield using KOH in 2-methyl-2-propanol) could facilitate cyclization under basic conditions.

Alkaline Cyclization Pathways

Treatment of nitriles with KOH in tert-butanol at 80°C for 48 h generates propanamide intermediates. For 3-methyl-9H-indeno[2,1-c]pyridin-9-one, analogous conditions might promote cyclodehydration, forming the pyridinone ring. This aligns with the synthesis of 11 , where a propanamide side chain cyclizes to form a fused heterocycle.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key 1H^1H NMR features for indenopyridinones include:

  • Methyl groups : Singlets at δ 2.22–2.62 ppm (e.g., 3o , δ 2.22 ppm).

  • Aromatic protons : Multiplet signals between δ 7.05–8.60 ppm, with coupling constants of J=7.28.0J = 7.2–8.0 Hz.

  • NH protons : Broad singlets at δ 9.41–11.65 ppm, exchangeable with D2 _2O.

13C^{13}C NMR spectra consistently show carbonyl carbons at δ 190.8 ppm and methyl carbons at δ 21.0–35.3 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for related compounds confirm molecular formulas. For 3n , the [M+H]+^+ ion at m/zm/z 424.1656 (C26 _{26}H21 _{21}N3 _3O3_3) validates the indenodihydropyridine structure.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodConditionsYield (%)AdvantagesLimitations
Cascade reactionEthanol, reflux56–62Atom economy, one-pot synthesisLimited substrate scope
Acid-catalyzedAcetic acid, reflux57Simple workup, no catalystRequires harsh acidic conditions
Reductive aminationLiAlH4/THF, 0°C to RT35Selective reduction of nitrilesLow yield, sensitive to moisture
Alkaline hydrolysisKOH/tert-butanol, 80°C62Mild conditions, scalableLonger reaction times (48 h)

Mechanistic Considerations and Reaction Optimization

Solvent Polarity and Aromaticity

Polar solvents like ethanol stabilize charged intermediates in cascade reactions, favoring dihydropyridine formation. Nonpolar solvents (e.g., 1,4-dioxane) promote aromatization by facilitating dehydration. For this compound, optimizing solvent polarity could enhance yields by balancing cyclization and oxidation steps.

Role of Substituents

Electron-donating groups (e.g., methyl) on BIDs accelerate cyclization by increasing the nucleophilicity of the enediamine. Introducing a methyl group at the C3 position likely requires a pre-functionalized BID, as seen in the synthesis of 3o .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9H-indeno[2,1-c]pyridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of indeno[2,1-c]pyridines, including 3-methyl-9H-indeno[2,1-c]pyridin-9-one, exhibit promising anticancer properties. In particular, studies have shown that certain analogues can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, the compound's structural features may enhance its interaction with biological targets involved in cancer progression .

1.2 Antihistaminic Properties
The compound has been explored for its potential as an antihistamine agent. Analogues of indeno[2,1-c]pyridine have been synthesized and tested for their ability to block histamine receptors, which could lead to new treatments for allergic reactions and related conditions .

1.3 Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective effects. Research focusing on its derivatives indicates potential benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation .

Agricultural Applications

2.1 Herbicidal Activity
The compound has been investigated for its herbicidal properties. A patent outlines the synthesis of various derivatives of indeno-pyridines that can be used to control undesirable plant growth effectively. These compounds show promise as selective herbicides that can target specific weeds without harming crops .

2.2 Plant Growth Regulation
In addition to herbicidal activity, this compound derivatives have been studied for their ability to regulate plant growth. This includes promoting or inhibiting growth processes depending on the specific chemical structure and application method .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods that yield various derivatives with distinct biological activities. The structure-activity relationship is crucial in understanding how modifications to the molecular structure can enhance or diminish the desired properties.

Table: Summary of Synthesis Methods and Their Outcomes

Synthesis MethodYield (%)Notable DerivativesBiological Activity
Nitration707-Nitro derivativeEnhanced anticancer
Reduction85Amino derivativeNeuroprotective
Alkylation60Alkyl-substituted variantsAntihistaminic

Case Studies

4.1 Case Study: Anticancer Activity
A study conducted on various indeno[2,1-c]pyridine derivatives demonstrated that certain modifications significantly increased their potency against breast cancer cells. The study highlighted the importance of substituent positions on the indene ring in enhancing biological activity .

4.2 Case Study: Herbicide Development
In agricultural research, a series of experiments were conducted to evaluate the efficacy of synthesized derivatives as herbicides. The results indicated that specific compounds effectively inhibited the growth of common agricultural weeds while showing low toxicity to crop plants .

Mechanism of Action

The mechanism of action of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

Substituent Variations in Indeno-Pyridinones

Compound Name Substituents Molecular Formula Molecular Weight XLogP3 PSA (Ų) Key Features/Activity Reference
3-Methyl-9H-indeno[2,1-c]pyridin-9-one 3-methyl, 1-phenyl C₁₉H₁₃NO 271.31 4.1 29.96 Lipophilic core, synthetic intermediate
2-Ethyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine HBr 2-ethyl, 9-phenyl (saturated dihydro) C₂₀H₂₀N·HBr 364.29 ~3.5* ~20 High H1 receptor antagonism
2-Benzyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine HCl 2-benzyl, 9-phenyl (tetrahydro) C₂₅H₂₂N·HCl 388.91 ~4.8* ~15 Enhanced pharmacokinetic stability
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one 3-hydroxy, 2-pyridinyl C₁₄H₉NO₂ 223.23 1.8 49.33 Increased polarity, metal chelation potential

*Estimated based on structural similarity.

Key Findings :

  • Substituent Effects : Alkyl (e.g., ethyl, benzyl) and aryl (phenyl) groups at position 2 enhance pharmacological activity, as seen in H1 receptor antagonists . In contrast, the 3-methyl-1-phenyl substitution in the target compound favors synthetic versatility over direct receptor interaction .
  • Saturation : Partially saturated derivatives (e.g., dihydro or tetrahydro) exhibit improved solubility and bioavailability due to reduced planarity and lower melting points .
  • Polar Groups : Hydroxyl or pyridinyl substituents (e.g., 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one) increase PSA and solubility, making them suitable for metal coordination or aqueous-phase reactions .

Core Structure Modifications

Compound Name Core Structure Molecular Formula Key Features/Applications Reference
Hematein Indeno[2,1-c]chromen-9-one C₁₆H₁₂O₆ Natural dye, biological staining
9H-Indeno[2,1-c]pyridazin-9-one Pyridazine-fused indenone C₁₀H₆N₂O Enhanced π-deficient character
7-Hydroxy-10,11-dihydro-6H-naphtho[2,1-c]chromene-6,12(9H)-dione Naphtho-chromene-dione C₁₇H₁₂O₄ Fluorescent properties, photostability

Key Findings :

  • Fused Ring Systems: Chromene-fused derivatives like Hematein (indeno-chromenone) exhibit strong absorption in the visible spectrum, making them useful as biological stains . Pyridazine-fused analogues (e.g., 9H-indeno[2,1-c]pyridazin-9-one) display higher electron deficiency, enhancing reactivity in nucleophilic substitutions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-methyl-9H-indeno[2,1-c]pyridin-9-one?

Answer:
The compound is typically synthesized via three-component condensation reactions. For example, β-ketonitriles (e.g., 3-(dicyanomethyl) derivatives) react with aldehydes (e.g., 4-fluorobenzaldehyde) and secondary cyclic amines under reflux conditions. This method forms the indeno[2,1-c]pyridin-9-one core through cyclization and dehydration steps (Scheme 3 in ). Key parameters include solvent choice (e.g., ethanol or acetonitrile), reaction temperature (80–100°C), and catalyst-free conditions. Yield optimization often requires stoichiometric control of the aldehyde component .

Advanced: How can computational chemistry aid in predicting the electronic properties of this compound?

Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for analyzing electronic structure. Exact-exchange terms improve accuracy in predicting thermochemical properties such as ionization potentials and electron affinities. Basis sets like 6-31G(d) are suitable for geometry optimization, while time-dependent DFT (TD-DFT) can model UV-Vis absorption spectra. Discrepancies between experimental and computed data (e.g., bond lengths >0.02 Å) may arise from neglecting solvent effects or dispersion corrections, necessitating post-hoc refinements .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Aromatic protons in the indeno-pyridinone ring appear as multiplets between δ 7.2–8.5 ppm, while the methyl group resonates as a singlet near δ 2.5 ppm.
  • Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ at m/z 272.12 confirms the molecular formula (C₁₉H₁₃NO).
  • X-ray Crystallography: Resolves planarity of the fused tricyclic system and dihedral angles between substituents (e.g., methyl group orientation) .

Advanced: How can researchers address contradictions in reported biological activity data for indeno-pyridinone derivatives?

Answer:
Contradictions often stem from structural analogs (e.g., dihydro vs. hexahydro derivatives) or assay variability. For example, cis-hexahydro-2-dialkylaminoalkyl-9-phenyl derivatives exhibit higher antiarrhythmic activity than trans isomers due to improved membrane permeability ( ). To resolve discrepancies:

  • Standardize in vitro assays (e.g., patch-clamp for ion channel effects).
  • Perform comparative SAR studies with enantiomerically pure samples.
  • Validate results across multiple models (e.g., Langendorff heart vs. in vivo arrhythmia models) .

Basic: What are the key challenges in scaling up indeno-pyridinone synthesis for preclinical studies?

Answer:

  • Purification: Column chromatography is inefficient for gram-scale reactions; recrystallization in ethanol/water mixtures improves yield.
  • Byproduct Formation: Over-alkylation at the pyridinone nitrogen can occur; stoichiometric control of alkylating agents (e.g., methyl iodide) and low-temperature conditions mitigate this.
  • Solvent Recovery: High-boiling solvents like DMF require distillation for reuse .

Advanced: How can researchers leverage palladium-catalyzed cross-coupling to functionalize the indeno-pyridinone scaffold?

Answer:
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C-1 position. For example:

  • Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in toluene/water (3:1) at 80°C.
  • Protect the pyridinone carbonyl with a trimethylsilyl group to prevent side reactions.
  • Post-functionalization yields biaryl derivatives with enhanced π-conjugation for optoelectronic studies .

Basic: What computational tools predict the solubility and lipophilicity of this compound?

Answer:

  • LogP Calculation: Use Molinspiration or ACD/Labs software. Experimental logP (4.1) aligns with XLogP3 values ( ).
  • Solubility: COSMO-RS simulations in water/DMSO mixtures predict solubility limits. Experimental validation via nephelometry is advised for aqueous buffers .

Advanced: What strategies optimize the fluorescence quantum yield of indeno-pyridinone derivatives?

Answer:

  • Substitution Patterns: Electron-donating groups (e.g., -OMe) at C-3 enhance intramolecular charge transfer (ICT).
  • Rigidification: Introduce fused rings (e.g., benzo-fused analogs) to reduce non-radiative decay.
  • Solvent Effects: Polar aprotic solvents (e.g., DCM) stabilize excited states, increasing ΦF by 20–30% .

Basic: How is the stability of this compound assessed under physiological conditions?

Answer:

  • pH Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Light Sensitivity: Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis irradiation.
  • Metabolic Stability: Use liver microsomes to assess CYP450-mediated oxidation .

Advanced: How can crystallographic data resolve ambiguities in the regioselectivity of indeno-pyridinone reactions?

Answer:
X-ray structures clarify attack trajectories for electrophiles/nucleophiles. For example, the C-4 position is more electrophilic due to conjugation with the carbonyl group. Density difference maps (Fourier analysis) identify electron-deficient regions, guiding functionalization strategies. Crystallography also confirms steric hindrance from the methyl group at C-3, which directs reactions to less hindered sites .

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